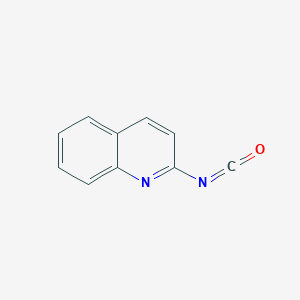

Quinoline, 2-isocyanato-

Description

BenchChem offers high-quality Quinoline, 2-isocyanato- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 2-isocyanato- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isocyanatoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKTUCMSYRKYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467590 | |

| Record name | Quinoline, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89047-46-1 | |

| Record name | Quinoline, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability of 2-isocyanatoquinoline in anhydrous solvents

Technical Guide: Stability and Handling of 2-Isocyanatoquinoline in Anhydrous Solvents

Executive Summary

2-Isocyanatoquinoline (CAS: N/A for unstable intermediate; derived from 2-quinolinecarboxylic acid) is a highly reactive heterocyclic isocyanate used primarily as a transient intermediate in the synthesis of carbamates, ureas, and heterocyclic amines. Unlike phenyl isocyanates, the 2-isocyanatoquinoline moiety possesses a unique instability profile due to the proximity of the ring nitrogen (N-1) to the isocyanate group (C-2).

This proximity creates an "internal base" effect that catalyzes rapid dimerization (uretidinedione formation) and accelerates hydrolysis even in nominally "dry" solvents. Consequently, this compound is rarely isolated; it is almost exclusively generated in situ via Curtius rearrangement and immediately trapped with a nucleophile.

This guide defines the rigorous anhydrous protocols required to maintain the monomeric species or control its conversion, ensuring reproducibility in drug development workflows.

Chemical Profile & Reactivity

Electronic Structure

The reactivity of 2-isocyanatoquinoline is governed by the electron-deficient nature of the quinoline ring.

-

Enhanced Electrophilicity: The electronegative nitrogen at position 1 pulls electron density from the C-2 carbon, making the isocyanate carbon (

) significantly more electrophilic than in phenyl isocyanate. -

The "Pyridine Effect" (Self-Catalysis): Similar to 2-pyridyl isocyanate, the lone pair on the quinoline nitrogen can act as a nucleophilic catalyst, promoting attack on the isocyanate carbon of a neighboring molecule. This leads to rapid dimerization to form 1,3-di(quinolin-2-yl)-1,3-diazetidine-2,4-dione .

Decomposition Pathways

-

Hydrolysis (Moisture Sensitivity): Reaction with trace water yields the unstable carbamic acid, which decarboxylates to 2-aminoquinoline . This amine is a potent nucleophile that immediately attacks remaining isocyanate to form the symmetric urea: 1,3-di(quinolin-2-yl)urea .

-

Dimerization (Thermal Equilibrium): In concentrated solutions or upon isolation, the monomer exists in equilibrium with its uretidinedione dimer. High temperatures (refluxing toluene) favor the monomer, while ambient temperatures favor the dimer.

Solvent Compatibility Matrix

The choice of solvent is critical. Protic solvents are strictly forbidden.[1] Polar aprotic solvents must be scrutinized for hygroscopicity and potential side reactions.

Table 1: Solvent Suitability for 2-Isocyanatoquinoline

| Solvent Class | Solvent | Suitability | Critical Notes |

| Aromatic Hydrocarbons | Toluene | Ideal | Standard for Curtius rearrangement. High BP allows thermal dissociation of dimers. Inert. |

| Benzene | Good | Good solubility, but toxicity limits use. Lower BP may not fully reverse dimerization. | |

| Chlorinated | DCM | Excellent | Must be distilled over CaH₂. Good for low-temp trapping, but promotes dimerization upon concentration. |

| Chloroform | Moderate | Often contains ethanol stabilizer (reactive!). Must use amylene-stabilized or freshly distilled. | |

| Ethers | THF | Good | Must be Na/Benzophenone distilled. Peroxides can induce radical decomposition. |

| 1,4-Dioxane | Good | High BP allows thermal generation. Hygroscopic—requires rigorous drying. | |

| Polar Aprotic | DMF/DMSO | Avoid | Highly hygroscopic. DMF can decompose to dimethylamine (nucleophile) at high temps, destroying the isocyanate. |

| Protic | Alcohols/Water | FORBIDDEN | Immediate reaction to carbamates or ureas. Used only as reactants (trapping agents). |

Visualization: Reactivity Pathways

The following diagram illustrates the critical pathways: the desired trapping (green), the reversible dimerization (yellow), and the irreversible hydrolysis (red).

Caption: Reaction landscape of 2-isocyanatoquinoline. Green path represents the desired synthesis; yellow is the reversible storage state; red indicates irreversible moisture degradation.

Experimental Protocols

Protocol A: In Situ Generation via Curtius Rearrangement

Use this method for library synthesis to avoid isolation of the unstable monomer.

Reagents:

-

2-Quinolinecarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Nucleophile (Alcohol/Amine) (1.5 eq)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow:

-

Activation: In a flame-dried Schlenk flask under Argon, dissolve the carboxylic acid in anhydrous Toluene.

-

Azide Formation: Add TEA, followed by dropwise addition of DPPA at 0°C. Stir at 0°C for 1 hour, then RT for 1 hour.

-

Rearrangement: Heat the mixture to 80–110°C . Evolution of N₂ gas indicates isocyanate formation.

-

Checkpoint: Monitor IR for disappearance of azide peak (~2135 cm⁻¹) and appearance of isocyanate peak (~2260 cm⁻¹).

-

-

Trapping: Once N₂ evolution ceases (approx. 1–2 h), add the nucleophile (e.g., benzyl alcohol) directly to the hot solution.

-

Completion: Reflux for an additional 2–4 hours to ensure complete conversion to the carbamate.

Protocol B: Handling & Storage (If Isolation is Required)

Warning: Isolation is not recommended due to dimerization.

-

Distillation: If the isocyanate must be isolated, use Kugelrohr distillation under high vacuum (<0.1 mmHg).

-

Storage: Store as a solid dimer at -20°C under Argon.

-

Regeneration: To use the stored material, dissolve the dimer in Toluene and heat to reflux. The thermal energy breaks the uretidinedione ring, regenerating the reactive monomeric isocyanate for reaction.

References

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018).[2] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

-

Hübner, O., et al. (2013). Pyridine Dimers and Their Low-Temperature Isomerization. (Mechanistic insight into heteroaryl dimerization). [Link]

-

PubChem. (2025).[3] 2,4-Toluene diisocyanate dimer (Analogous Uretidinedione Structure). [Link]

Sources

Methodological & Application

Application Note: Sensitive Quantification of Alcohols by HPLC with Fluorescence Detection Following Pre-Column Derivatization with 2-Isocyanatoquinoline

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of primary and secondary alcohols. The method overcomes the challenge of poor detectability of alcohols with common HPLC detectors by employing a pre-column derivatization strategy. Alcohols are reacted with the novel fluorogenic reagent, 2-isocyanatoquinoline, to form stable, highly fluorescent carbamate derivatives. These derivatives are then separated using reversed-phase high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector (FLD), enabling low-level detection. The protocol provides a comprehensive guide covering the principles of derivatization, detailed step-by-step procedures for sample preparation and analysis, and method validation guidelines for researchers, scientists, and professionals in drug development and quality control.

Principle of the Method

Direct analysis of short-chain and non-chromophoric alcohols by HPLC is challenging due to their lack of a UV-absorbing chromophore or native fluorescence, making detection with standard UV or fluorescence detectors difficult. Chemical derivatization is a powerful technique to overcome this limitation by attaching a molecule (a tag) with desirable detection properties to the analyte.[1]

This method utilizes 2-isocyanatoquinoline as a highly reactive, fluorescent tagging reagent. The core of the method is the nucleophilic addition reaction between the hydroxyl group (-OH) of an alcohol and the electrophilic isocyanate group (-N=C=O) of the reagent. This reaction, often catalyzed by a tertiary amine base, proceeds efficiently under mild conditions to form a stable quinolinyl-carbamate derivative.[2][3]

The quinoline moiety of the reagent is an intrinsic fluorophore, meaning the resulting carbamate derivative is highly fluorescent.[4][5] This allows for selective and sensitive detection by an HPLC-FLD system, which offers significant advantages in signal-to-noise ratio and selectivity over UV-Vis detection, especially in complex matrices.

Materials and Methods

Reagents and Chemicals

| Reagent | Grade | Supplier | Notes |

| 2-Isocyanatoquinoline | ≥98% | Sigma-Aldrich | Store desiccated at 2-8°C. |

| Alcohol Standards (e.g., Methanol, Ethanol, Isopropanol) | HPLC Grade | Fisher Scientific | Prepare fresh dilutions. |

| Acetonitrile (ACN) | HPLC Grade, Anhydrous | VWR | Critical for derivatization. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst. Store under inert gas. |

| Water | Deionized, 18.2 MΩ·cm | Milli-Q® System | For mobile phase. |

| Formic Acid | LC-MS Grade | Thermo Fisher | Mobile phase modifier. |

Expert's Note (Trustworthiness): The use of anhydrous (water-free) solvents for the derivatization reaction is paramount. Isocyanates readily react with water, which would consume the reagent and lead to inconsistent and non-quantitative results.[6]

Equipment

-

HPLC system with a binary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II)

-

Fluorescence Detector (FLD) with programmable wavelength control

-

Analytical column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Vortex mixer

-

Microcentrifuge

-

Analytical balance

-

Calibrated micropipettes

-

Heating block or water bath

-

Autosampler vials with inserts (2 mL)

Preparation of Solutions

-

Derivatization Reagent (10 mM 2-Isocyanatoquinoline): Dissolve 17.0 mg of 2-isocyanatoquinoline in 10.0 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Catalyst Solution (100 mM Pyridine): Add 79.1 µL of anhydrous pyridine to 10.0 mL of anhydrous acetonitrile.

-

Alcohol Standard Stock Solutions (100 mM): Prepare individual stock solutions of each target alcohol in anhydrous acetonitrile.

-

Working Standard Solutions (0.1 - 100 µM): Prepare a series of calibration standards by serial dilution of the stock solutions with anhydrous acetonitrile.

-

Mobile Phase A: 0.1% Formic Acid in Deionized Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Experimental Protocol

Part A: Pre-Column Derivatization Procedure

This protocol is designed for a total reaction volume of 100 µL. It can be scaled as needed.

-

Pipette 50 µL of the alcohol standard solution (or sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 mM Pyridine catalyst solution.

-

Add 20 µL of the 10 mM 2-isocyanatoquinoline derivatization reagent.

-

Expert's Note (Expertise): The reagent is added in molar excess to ensure the reaction goes to completion for all alcohol molecules present in the sample, which is a cornerstone of quantitative analysis.

-

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

Expert's Note (Causality): Heating accelerates the reaction rate between the alcohol and the isocyanate, ensuring complete derivatization within a practical timeframe.[7]

-

-

Cool the mixture to room temperature.

-

(Optional) Quench the reaction: Add 10 µL of a primary amine solution (e.g., 100 mM butylamine in ACN) to react with any excess 2-isocyanatoquinoline. Vortex and let stand for 10 minutes. This can prevent a large reagent peak in the chromatogram.

-

Dilute the final mixture with 900 µL of Mobile Phase A (or an appropriate solvent mixture) to a final volume of 1 mL.

-

Transfer the solution to an autosampler vial for HPLC-FLD analysis.

Part B: HPLC-FLD Analysis

| Parameter | Setting |

| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 35°C |

| FLD Excitation (λex) | 338 nm |

| FLD Emission (λem) | 416 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 22.0 |

Expert's Note (Authoritative Grounding): The selection of excitation and emission wavelengths is critical for sensitivity. Quinoline moieties typically exhibit strong fluorescence. While the exact maxima of the carbamate derivative may shift, excitation around 338 nm and emission near 416 nm are excellent starting points based on the known photophysical properties of similar quinoline structures.[4][8] It is recommended to perform a spectral scan on a derivatized standard to determine the optimal wavelengths for maximum intensity.

Method Validation and Quality Control

To ensure the reliability of results, the method should be validated according to standard guidelines (e.g., ICH Q2(R1)).

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response across a range of concentrations. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≈ 3 | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ≈ 10 | The lowest concentration that can be accurately quantified. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% | Measures the closeness of results for repeated analyses of the same sample. |

| Accuracy (Recovery) | 90 - 110% | Measures the agreement between the measured value and the true value. |

-

System Suitability: Before each analytical run, inject a mid-range standard multiple times (n=5). The RSD for peak area and retention time should be < 2%.

-

Blanks: Analyze a reagent blank (derivatized acetonitrile) with each batch to check for contamination.

-

Controls: A quality control (QC) sample of a known concentration should be analyzed with each batch to verify accuracy.

Results and Discussion

A typical chromatogram will show well-resolved peaks for the derivatives of different alcohols. The retention time will generally increase with the alkyl chain length of the alcohol due to the hydrophobic nature of the C18 column. The high sensitivity of the fluorescence detector allows for the quantification of alcohols at µM levels or lower, making this method suitable for trace analysis in various applications, including residual solvent analysis, biomarker discovery, and quality control of pharmaceuticals and fine chemicals.

Troubleshooting:

-

Low Peak Area: Check for degradation of the derivatization reagent (prepare fresh), ensure anhydrous conditions, or optimize reaction time/temperature.

-

Broad Peaks: May indicate column degradation or incompatibility of the injection solvent with the mobile phase. Ensure the final sample is diluted in a solvent similar in strength to the initial mobile phase.

-

Extraneous Peaks: Can result from contaminants in the sample or side reactions. Running a reagent blank is critical for identification.

Conclusion

The pre-column derivatization of alcohols with 2-isocyanatoquinoline provides a powerful analytical strategy for their sensitive and selective determination by HPLC-FLD. The method is straightforward, robust, and applicable to a wide range of primary and secondary alcohols. By converting non-detectable analytes into highly fluorescent derivatives, this protocol enables accurate quantification at trace levels, fulfilling a critical need for researchers and quality control professionals in various scientific fields.

References

-

Joshi, P., Mishra, A., & Nautiyal, A. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31237-31245. [Link]

-

Reddy, T. S., & Kumar, M. S. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Journal of Fluorescence, 31, 219–228. [Link]

-

Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4104-4118. [Link]

-

Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials, Inc.[Link]

-

Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 26(1), 28-41. [Link]

-

Gatti, R., & Gioia, M. G. (2005). A new methodology to the quantification of ethyl carbamate (EC) has been developed. Analytica Chimica Acta, 506(1), 89-95. [Link]

-

Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

-

Vilar, R. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Angewandte Chemie International Edition, 43(21), 2712-2715. [Link]

- Google Patents. (2015).

-

ResearchGate. (n.d.). Isocyanate reactions with alcohol (a) and with water (b,c). [Link]

-

Fernández-Sánchez, M. L., et al. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 69(24), 8349-8357. [Link]

-

Knaani, A., & Zipse, H. (2010). Catalysis conditions for isocyanate alcohol reaction. Journal of Molecular Catalysis A: Chemical, 321(1-2), 1-10. [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Application Note. [Link]

-

ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

-

National Institutes of Health. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17723. [Link]

-

ResearchGate. (n.d.). Isocyanate reactions with alcohol (a) and with water (b,c). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 8. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analysis of N-Methylcarbamates via HPLC with Post-Column Derivatization

Method Alignment: US EPA Method 531.2 | Technique: HPLC-FLD (Post-Column)

Abstract & Introduction

N-methylcarbamates are a class of widely used pesticides (e.g., Carbofuran, Aldicarb) known for their reversible inhibition of acetylcholinesterase, posing significant neurotoxic risks.[1] Because these compounds are thermally unstable, Gas Chromatography (GC) is often unsuitable due to on-column degradation.[1] Furthermore, most carbamates lack strong natural chromophores, making standard UV detection insufficient for trace-level environmental monitoring (ppb levels).[1]

This protocol details the Post-Column Derivatization (PCD) method, the gold standard for carbamate analysis.[1] By coupling High-Performance Liquid Chromatography (HPLC) with a two-stage post-column reaction, non-fluorescent carbamates are converted into highly fluorescent isoindole derivatives, enabling low-ppb detection limits compatible with EPA Method 531.2 and AOAC standards.[1]

Scientific Principle: The Two-Stage Reaction

The detection mechanism relies on a specific chemical transformation that occurs after the analytes leave the analytical column but before they reach the detector.[1]

Stage 1: Hydrolysis Carbamates are separated on a C18 column.[1][2] The eluent mixes with a high-temperature base (NaOH, 100°C), hydrolyzing the N-methylcarbamate to release methylamine .[1][2]

Stage 2: Fluorogenic Labeling The stream is then cooled and mixed with o-phthalaldehyde (OPA) and a nucleophilic thiol (2-mercaptoethanol or N-acetylcysteine) in a high-pH borate buffer. The methylamine reacts rapidly to form a highly fluorescent 1-hydroxyalkylthio-2-methylisoindole.[1]

Mechanism Visualization

Caption: Two-stage post-column reaction pathway for converting non-fluorescent carbamates into detectable isoindole derivatives.

Instrumentation & Reagents

Hardware Configuration

To maintain baseline stability and reaction efficiency, a dedicated Post-Column Reaction System (PCRS) is required.[1]

-

HPLC System: Binary gradient pump, Autosampler, Column Oven (30°C).[1]

-

Post-Column Reactor:

-

Reagent Pump 1: Delivers NaOH (0.5 mL/min).

-

Reagent Pump 2: Delivers OPA (0.5 mL/min).

-

Reactor 1: 500 µL knitted coil, heated to 100°C.

-

Reactor 2: 100-200 µL knitted coil, ambient temperature.[1]

-

Reagent Preparation Protocols

Critical Note: Oxygen is the enemy of OPA.[1] Reagents must be degassed and, if possible, kept under an inert atmosphere (Helium/Nitrogen) to prevent oxidation, which causes baseline drift and loss of sensitivity.[1]

A. Hydrolysis Reagent (0.05 N NaOH)[1][5]

-

Dissolve 2.0 g NaOH in 900 mL of HPLC-grade water.

-

Filter through a 0.45 µm membrane (essential to protect reactor tubing).[1]

-

Dilute to 1 L volume.

-

Shelf Life: 1 month.

B. OPA Derivatization Reagent (The "OPA Cocktail")

This formulation uses 2-mercaptoethanol (traditional) or N,N-dimethyl-2-mercaptoethylamine (Thiofluor™) for enhanced stability.[1]

| Component | Quantity | Preparation Notes |

| Sodium Borate (Borax) | 19.1 g | Dissolve in 1 L HPLC-grade water (Heat may be required).[1] |

| o-Phthalaldehyde (OPA) | 100 mg | Dissolve in 10 mL Methanol (HPLC grade).[1][5] |

| Thiol Source | 1.0 mL | Use 2-Mercaptoethanol (classic) OR Thiofluor (stable).[1] |

| Brij-35 (30% soln) | 1.0 mL | Surfactant prevents precipitation and lubricates pumps.[1] |

Step-by-Step Mixing:

-

Dissolve Borax in water to create the buffer.[1] Filter through 0.45 µm.[1]

-

Degas the buffer thoroughly (vacuum or helium sparge).[1]

-

Dissolve OPA in methanol in a separate small vial.

-

Add the OPA solution to the Borate buffer.[1]

-

Add the Thiol and Brij-35.[1]

-

Mix gently (do not introduce bubbles).

-

Shelf Life: 24-48 hours (if not protected from air); 1-2 weeks (under inert gas).[1]

Analytical Method

Chromatographic Conditions

-

Column: C18 Carbamate Analysis Column (e.g., 4.6 x 150 mm, 3-5 µm). Note: Standard C18 columns may work, but vendor-specific Carbamate columns are optimized for the water/methanol selectivity required.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 - 20 µL.

-

Mobile Phase A: HPLC-grade Water (filtered).

Gradient Table

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) | Event |

| 0.0 | 100 | 0 | Equilibration |

| 1.0 | 100 | 0 | Sample Injection |

| 2.0 | 100 | 0 | Hold aqueous (elute polar interferences) |

| 22.0 | 30 | 70 | Linear Gradient |

| 25.0 | 30 | 70 | Hold organic (wash) |

| 25.1 | 100 | 0 | Re-equilibration |

| 35.0 | 100 | 0 | Ready for next injection |

Detector Settings

-

Emission Wavelength: 465 nm[1]

-

Gain/Sensitivity: High (Adjust based on highest standard to avoid saturation).

Typical Results & Validation

Under these conditions, the method yields high specificity.[1] The post-column reaction is selective for N-methylcarbamates; other pesticides that do not generate methylamine upon hydrolysis will not be detected, significantly reducing matrix noise.[1]

Performance Metrics:

-

Linearity (R²): > 0.999 (Range: 1 ppb to 100 ppb).[1]

-

Limit of Detection (LOD): Typically 0.2 – 0.5 ppb (µg/L).

-

Retention Time Precision: < 0.5% RSD.

Troubleshooting & Optimization (Expert Insights)

The "Ghost Peak" Phenomenon

Symptom: A recurring peak appears in the chromatogram even during blank injections.[1] Cause: Amine contamination in the mobile phase or system.[1][2] Since OPA reacts with any primary amine, contaminants in the water supply or degraded mobile phase filters will react.[1] Solution: Use a "Trap Column" (C18 guard cartridge) installed between the pump and the injector to retard amine contaminants, separating them from the analyte peaks.[1]

Baseline Noise/Drift

Symptom: Rising baseline or high background fluorescence.[1] Cause: Oxidation of the OPA reagent.[1] Solution:

-

Check the Thiol concentration (it evaporates/degrades).[1]

-

Verify the reagent pumps are pulse-free.[1]

Low Sensitivity

Symptom: Peak areas decrease over time.[1] Cause: Hydrolysis reactor temperature is too low or OPA reagent has degraded.[1] Solution:

-

Confirm Reactor 1 is at 100°C.

-

Check pH of the OPA reagent (must be > pH 9.5 for the isoindole reaction).[1]

Precipitate in Lines

Symptom: High backpressure in the post-column reactor.[1] Cause: OPA precipitation.[1] Solution: Ensure Brij-35 is included in the reagent.[1][6] Flush the reactor with water immediately after the run sequence is finished.[1] Never leave OPA reagent static in the lines overnight.[1]

References

-

U.S. Environmental Protection Agency. (2001).[1][9] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][9] Revision 1.0. [Link]

-

Waters Corporation. (n.d.).[1] Analysis of Carbamate Pesticides in Water using HPLC with Post-Column Derivatization. [Link]

-

Agilent Technologies. (2014).[1] Determination of N-Methylcarbamates by HPLC with Post-Column Derivatization. [Link]

Sources

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. NEMI Method Summary - 531.2 [nemi.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. interchim.fr [interchim.fr]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Topic: Solvent Selection for 2-Isocyanatoquinoline Derivatization Reactions

Introduction: The Strategic Importance of 2-Isocyanatoquinoline in Medicinal Chemistry

2-Isocyanatoquinoline is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid quinoline scaffold is a common feature in a multitude of biologically active compounds, while the highly electrophilic isocyanate group provides a versatile handle for the facile introduction of diverse functionalities. The derivatization of 2-isocyanatoquinoline, primarily through nucleophilic addition to the isocyanate moiety, allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. The resulting urea, carbamate, and thiocarbamate derivatives are of significant interest for their potential as kinase inhibitors, antiviral agents, and modulators of other key biological targets.

The success of these derivatization reactions is critically dependent on the judicious selection of the reaction solvent. The solvent not only dictates the solubility of the reactants and products but also profoundly influences the reaction kinetics, mechanism, and the potential for side reactions. This application note provides a comprehensive guide to understanding and optimizing solvent selection for the derivatization of 2-isocyanatoquinoline, empowering researchers to achieve higher yields, purity, and reproducibility in their synthetic endeavors.

Theoretical Framework: The Role of the Solvent in Isocyanate Chemistry

The reaction of an isocyanate with a nucleophile (e.g., an alcohol, amine, or thiol) is a nucleophilic addition to the central carbon of the -N=C=O group. The solvent's properties—polarity, proticity, and coordinating ability—can dramatically alter the course of this reaction.

Polarity and its Influence on Reaction Rate

The polarity of the solvent plays a crucial role in stabilizing the reactants, transition states, and products. Aromatic isocyanates, such as 2-isocyanatoquinoline, exhibit enhanced reactivity with active hydrogen compounds due to the resonance stabilization of the negative charge delocalization in the transition state.[1]

Generally, for the reaction of isocyanates with nucleophiles like phenols, an increase in solvent polarity can lead to a significant acceleration of the reaction rate, even in the absence of a catalyst.[2] This is attributed to the polarization of the nucleophile's O-H or N-H bond by the polar solvent, facilitating the nucleophilic attack on the isocyanate's carbonyl carbon.[2]

The Protic vs. Aprotic Dilemma

The distinction between protic and aprotic solvents is paramount in isocyanate chemistry.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[3] While they can enhance the reactivity of the nucleophile through hydrogen bonding, they can also solvate and "cage" the nucleophile, potentially reducing its reactivity.[4][5] More critically, protic solvents are themselves nucleophiles and can react directly with the highly reactive isocyanate group, leading to the formation of undesired byproducts like carbamic acids (from water) which are unstable and decompose to amines and CO2, or urethanes (from alcohols).[1]

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[6] They are generally the preferred choice for isocyanate derivatization reactions. They effectively dissolve polar reactants and stabilize charged intermediates without competing with the intended nucleophile.[4] This leads to faster reaction rates and cleaner reaction profiles. For instance, in SN2 reactions, switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the reaction rate by several orders of magnitude.[4]

Practical Guide to Solvent Selection for 2-Isocyanatoquinoline Derivatization

The optimal solvent for a specific derivatization of 2-isocyanatoquinoline will depend on the nucleophile, desired reaction temperature, and the solubility of the starting materials and final product.

Recommended Solvents and Their Characteristics

The following table provides a summary of recommended solvents for 2-isocyanatoquinoline derivatization reactions, categorized by their properties and typical applications.

| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Excellent for initial trials; good solubility for many organics; relatively low boiling point for easy removal. |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Promotes fast reaction rates; good for HPLC/LC-MS analysis of reaction progress.[7] |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good for reactions at or below room temperature; volatile and easy to remove. |

| Toluene | Nonpolar | 2.4 | 111 | Useful for higher temperature reactions; can be advantageous for product precipitation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37.0 | 153 | Excellent solvating power for a wide range of reactants; high boiling point allows for a wide reaction temperature range. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high polarity and solvating power; can significantly accelerate slow reactions. High boiling point can make removal difficult. |

| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | A less polar aprotic option; good for specific applications where THF or other ethers are not suitable. |

Data sourced from multiple references.[3][8][9]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your 2-isocyanatoquinoline derivatization reaction.

Experimental Protocols

The following are general, adaptable protocols for the derivatization of 2-isocyanatoquinoline with common nucleophiles.

Protocol 1: General Procedure for the Synthesis of a 2-Quinolyl Urea Derivative

This protocol details the reaction of 2-isocyanatoquinoline with a primary or secondary amine in a polar aprotic solvent.

Materials:

-

2-Isocyanatoquinoline

-

Amine of interest (e.g., aniline, benzylamine)

-

Anhydrous Tetrahydrofuran (THF) or Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringe and needles

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-isocyanatoquinoline (1.0 eq).

-

Solvent Addition: Dissolve the 2-isocyanatoquinoline in anhydrous THF or MeCN (concentration typically 0.1-0.5 M).

-

Nucleophile Addition: In a separate vial, dissolve the amine (1.0-1.1 eq) in a small amount of the chosen anhydrous solvent. Add this solution dropwise to the stirring solution of 2-isocyanatoquinoline at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and exothermic. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate can also be monitored by IR spectroscopy (loss of the strong -N=C=O stretch around 2250-2275 cm⁻¹).

-

Workup and Purification: Once the reaction is complete (typically 1-4 hours), concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a 2-Quinolyl Carbamate Derivative

This protocol describes the reaction of 2-isocyanatoquinoline with an alcohol. These reactions are generally slower than with amines and may require a catalyst.

Materials:

-

2-Isocyanatoquinoline

-

Alcohol of interest (e.g., ethanol, phenol)

-

Anhydrous Toluene or Anhydrous Dichloromethane (DCM)

-

Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-isocyanatoquinoline (1.0 eq) and the alcohol (1.0-1.2 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to achieve the desired concentration (e.g., 0.2-1.0 M).

-

Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of DBTDL (e.g., 0.1-1 mol%) can be added to accelerate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alcohol. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization. A study has shown that N-quinolin-2-yl carbamates can be synthesized in good to high yields from the corresponding ureas and alcohols in a catalyst-free manner, proceeding through an intermediate isocyanate.[10]

Reaction Mechanism and the Role of Solvent

The reaction of 2-isocyanatoquinoline with a nucleophile (HY) proceeds via a nucleophilic attack on the electrophilic carbon of the isocyanate group. The solvent's role is critical in stabilizing the charged intermediates.

Troubleshooting and Mitigation of Side Reactions

-

Reaction with Water: Traces of water in the solvent or on glassware can lead to the formation of an unstable carbamic acid, which decomposes to 2-aminoquinoline. To avoid this, use anhydrous solvents and dry glassware under an inert atmosphere.

-

Self-Polymerization: At high concentrations or temperatures, isocyanates can undergo self-polymerization. Running reactions at moderate concentrations (0.1-0.5 M) and temperatures can minimize this.

-

Slow Reactions: If a reaction with a less nucleophilic substrate is slow, consider switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) or adding a catalyst like DBTDL for alcohol additions.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful derivatization of 2-isocyanatoquinoline. Polar aprotic solvents are generally the preferred medium as they effectively solubilize the reactants and stabilize polar intermediates without competing in the reaction, leading to cleaner reactions and higher yields. By understanding the theoretical principles of solvent effects and following the practical guidelines and protocols outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of 2-isocyanatoquinoline derivatives for applications in drug discovery and medicinal chemistry.

References

-

Chen, S., et al. (2014). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 9(10), e110871. Available from: [Link]

-

Besset, T., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5873. Available from: [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [Link]

-

Fiorani, G., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1625. Available from: [Link]

-

Li, J., et al. (2021). Clean Preparation of Quinolin-2-yl Substituted Ureas in Water. ACS Omega, 6(4), 2848–2855. Available from: [Link]

-

Dabiri, M., et al. (2007). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. Journal of the Brazilian Chemical Society, 18(6), 1221-1225. Available from: [Link]

-

Leclerc, E., et al. (2005). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta, 67(2), 349-355. Available from: [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

-

Deceuninck, Y., et al. (2001). Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 165-175. Available from: [Link]

-

Tuba, R., et al. (2017). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Reaction Kinetics, Mechanisms and Catalysis, 122(2), 1035-1045. Available from: [Link]

-

Mitamura, K., et al. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Analytical Sciences, 16(8), 841-846. Available from: [Link]

-

Bakulina, O., et al. (2020). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 18(30), 5833-5843. Available from: [Link]

-

Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 547-557. Available from: [Link]

-

Yang, P. F., et al. (2010). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Advanced Materials Research, 150-151, 1084-1087. Available from: [Link]

-

Reddit. (2024). Polar Aprotic Solvents and Side Reactions. r/Mcat. Available from: [Link]

-

Garber, K. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Available from: [Link]

-

Pearson+. (2024). Which nucleophile would be more reactive in the solvent given(c). Study Prep. Available from: [Link]

-

Musser, J. H., et al. (1987). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. Journal of Medicinal Chemistry, 30(1), 62-67. Available from: [Link]

-

Garber, K. (2016). Solvents for Nucleophilic Substitution Reactions. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of carbamate C.1 and ureas C.2–C.14. Available from: [Link]

-

Rabah, F. A. F. (n.d.). Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents. Beirut Arab University. Available from: [Link]

-

Grignard, B., et al. (2021). Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s. Molecules, 26(23), 7175. Available from: [Link]

-

Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Michigan State University. Available from: [Link]

Sources

- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Managing 2-Isocyanatoquinoline in HPLC Sample Preparation

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-isocyanatoquinoline as a derivatization reagent in HPLC analysis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of removing excess reagent and ensuring the integrity of your analytical results.

Introduction: The Double-Edged Sword of Derivatization

2-Isocyanatoquinoline is a valuable reagent for enhancing the detectability of compounds containing primary and secondary amine functional groups in HPLC, particularly for fluorescence detection. The quinoline moiety provides a strong fluorophore, significantly improving sensitivity. However, the high reactivity of the isocyanate group necessitates the use of an excess of the reagent to drive the derivatization reaction to completion. This unreacted excess, along with its byproducts, can interfere with the chromatographic analysis, co-eluting with analytes of interest, contaminating your HPLC system, and leading to inaccurate quantification.

This guide is designed to provide you with the expertise and practical protocols to effectively remove excess 2-isocyanatoquinoline from your samples, ensuring robust and reliable HPLC data.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess 2-isocyanatoquinoline before HPLC analysis?

A1: Leaving excess 2-isocyanatoquinoline in your sample can lead to several significant issues:

-

Chromatographic Interference: The excess reagent and its hydrolysis byproducts can produce large peaks in your chromatogram, potentially co-eluting with and obscuring the peaks of your analytes of interest.

-

Column Contamination: Unreacted isocyanates are highly reactive and can bind irreversibly to the stationary phase of your HPLC column, especially those with amino or hydroxyl groups. This can lead to peak tailing, loss of resolution, and a shortened column lifetime.

-

Detector Issues: High concentrations of the fluorescent reagent can lead to detector saturation and a non-linear response, compromising the quantitative accuracy of your analysis.

-

Formation of Artifacts: The excess reagent can continue to react with other components in your sample matrix or even with the mobile phase, leading to the formation of artifact peaks and complicating your chromatogram.

Q2: What are the primary byproducts of the 2-isocyanatoquinoline derivatization reaction that I need to be concerned about?

A2: The two main sources of byproducts are the reaction of 2-isocyanatoquinoline with water (hydrolysis) and the reaction with a quenching agent.

-

Hydrolysis Product: Isocyanates readily react with any residual water in your sample or solvents to form an unstable carbamic acid, which then decomposes to a primary amine (2-aminoquinoline) and carbon dioxide. The 2-aminoquinoline can then react with another molecule of 2-isocyanatoquinoline to form a disubstituted urea. These urea byproducts are often polar and can be challenging to remove.[1]

-

Quenching Byproducts: When you intentionally add a quenching agent (e.g., a primary or secondary amine) to consume the excess isocyanate, you will form a corresponding urea derivative. The properties of this urea will depend on the quenching agent you choose.

Q3: What are the main strategies for removing excess 2-isocyanatoquinoline and its byproducts?

A3: There are three primary strategies, which can be used individually or in combination:

-

Chemical Quenching (Scavenging): This involves adding a highly reactive nucleophile to the reaction mixture to consume the excess isocyanate.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain either the derivatized analyte or the excess reagent and byproducts.

The choice of method depends on the chemical properties of your analyte, the derivatization conditions, and the sample matrix.

Troubleshooting Guide

This section addresses common problems encountered when working with 2-isocyanatoquinoline and provides actionable solutions.

Problem 1: A large, broad peak appears early in my reversed-phase chromatogram, obscuring my analytes.

-

Probable Cause: This is a classic sign of excess, unreacted 2-isocyanatoquinoline or a polar byproduct from quenching or hydrolysis. These compounds are often more polar than the derivatized analyte and will elute quickly in a reversed-phase system.

-

Solutions:

-

Optimize the Derivatization Reaction: While an excess of the reagent is necessary, a very large excess will exacerbate the removal problem. Experiment with reducing the molar excess of 2-isocyanatoquinoline to the minimum required for complete derivatization of your analyte.

-

Implement a Quenching Step: If you are not already doing so, add a quenching agent after the derivatization is complete. A small, highly reactive primary or secondary amine is a good choice.

-

Employ Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) to retain the more non-polar derivatized analyte while the more polar excess reagent and byproducts are washed away.[2][3]

-

Problem 2: My analyte peak is tailing, and the column backpressure is gradually increasing.

-

Probable Cause: This suggests that the unreacted isocyanate is reacting with the stationary phase of your column. This is particularly problematic for columns with residual silanol groups or amino-functionalized phases.

-

Solutions:

-

Thorough Reagent Removal: This is the most critical step. Ensure your chosen removal method (quenching, LLE, or SPE) is effective. It may be necessary to combine methods, for example, quenching followed by SPE.

-

Use a Guard Column: A guard column installed before your analytical column can help to "catch" any residual reactive species, protecting your more expensive analytical column.

-

Column Selection: If possible, use a well-endcapped C18 column to minimize the number of reactive silanol groups.

-

Problem 3: I am seeing "ghost peaks" in my chromatogram, especially during gradient elution.

-

Probable Cause: Ghost peaks can arise from several sources related to derivatization. They can be due to the slow elution of strongly retained byproducts from previous injections or from the reaction of residual reagent in the injector or tubing.

-

Solutions:

-

Injector and System Cleaning: Ensure your autosampler and injection port are thoroughly cleaned between runs. A wash step with a strong, non-reactive solvent can help.

-

Optimize SPE Elution: If using SPE, ensure that your elution solvent is strong enough to elute all of your derivatized analyte in a sharp band, but not so strong that it also elutes strongly retained byproducts. A stepped gradient elution from the SPE cartridge may be beneficial.

-

Blank Injections: Run blank injections (injecting your mobile phase or a clean solvent) after your samples to see if the ghost peaks persist. This can help diagnose carryover issues.

-

Detailed Protocols and Methodologies

Chemical Quenching: A Proactive Approach

The principle behind chemical quenching is to introduce a highly reactive nucleophile that will preferentially react with the excess isocyanate, converting it into a more easily removable or chromatographically distinct compound.

Choosing a Quenching Agent:

Primary and secondary amines are excellent choices for quenching isocyanates, as their reaction rates are typically very high.[4] Secondary amines are often preferred as they are generally more reactive towards isocyanates than primary amines.[4]

| Quenching Agent | Rationale | Considerations |

| Simple Primary Amines (e.g., Butylamine) | Readily available, highly reactive. | The resulting urea will be relatively polar. |

| Simple Secondary Amines (e.g., Dibutylamine) | Generally more reactive than primary amines.[4] | The resulting urea will be less polar than that from a primary amine. |

| Amino Alcohols (e.g., Ethanolamine) | The hydroxyl group increases the polarity of the resulting urea, which can aid in its removal by LLE or SPE. |

Protocol for Chemical Quenching:

-

Derivatization: Perform your derivatization reaction with 2-isocyanatoquinoline according to your established protocol.

-

Quenching: After the derivatization is complete, add a 2-5 fold molar excess of the quenching agent (relative to the initial amount of 2-isocyanatoquinoline).

-

Incubation: Allow the quenching reaction to proceed for 10-15 minutes at room temperature.

-

Sample Cleanup: Proceed with either Liquid-Liquid Extraction or Solid-Phase Extraction to remove the quenching byproducts and any remaining reagent.

Workflow for Choosing a Removal Strategy

Sources

Technical Support Center: Preventing Moisture Interference in Isocyanate Derivatization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with isocyanate derivatization. It is designed to be a practical resource for troubleshooting common issues related to moisture interference and ensuring the integrity of your experimental results.

Section 1: Understanding the Problem - The Chemistry of Moisture Interference

Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the nitrogen and oxygen atoms flanking the central carbon of the functional group (R-N=C=O). This reactivity is key to their utility in forming stable urethane and urea linkages, which are fundamental to many derivatization strategies. However, this same reactivity makes them exquisitely sensitive to moisture.

Water acts as a nucleophile, readily attacking the isocyanate group. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1][2][3] The newly formed amine is also a potent nucleophile and can rapidly react with another isocyanate molecule to form a stable, and often insoluble, urea byproduct.[1][4] This parasitic side reaction consumes your valuable isocyanate reagent, reduces the yield of your desired derivative, and introduces impurities that can complicate downstream analysis and purification.

Caption: Reaction pathways of an isocyanate with water versus a desired nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of moisture contamination in my isocyanate reaction?

A1: Several signs can point to moisture-related issues:

-

Formation of a white precipitate: This is a classic indicator of insoluble urea byproduct formation.[5]

-

Unexpected gas evolution or foaming: The reaction between isocyanates and water produces carbon dioxide gas, which can cause bubbling or foaming in the reaction vessel.[1][4][6]

-

Cloudy or hazy appearance of isocyanate reagent: Moisture-contaminated isocyanates may appear cloudy or contain solid material.[4]

Q2: My reaction yield is consistently low. Could moisture be the culprit?

A2: Absolutely. The consumption of your isocyanate reagent by the side reaction with water will directly lead to a reduced yield of your target molecule.[5] If you've ruled out other potential causes (e.g., stoichiometry, reagent purity), moisture contamination is a primary suspect.

Q3: How can I detect and quantify urea byproducts in my final reaction mixture?

A3: Several analytical techniques are well-suited for this purpose:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture.[5][7] Often, derivatization of unreacted isocyanates and amine byproducts is necessary to form stable, UV-active compounds for analysis.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is excellent for identifying and quantifying byproducts, even at trace levels.[5]

-

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for real-time monitoring of the reaction. You can track the disappearance of the strong isocyanate peak (around 2250-2285 cm⁻¹) and the appearance of characteristic peaks for ureas (approximately 1640 cm⁻¹).[5]

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during isocyanate derivatization.

| Observed Problem | Probable Cause | Recommended Solution(s) |

| White, insoluble precipitate forms upon addition of isocyanate. | Reaction with trace moisture in the solvent or on the glassware. | 1. Solvent Purity: Ensure the use of anhydrous solvents. If necessary, dry the solvent using appropriate methods (see Section 4, Protocol 1).2. Glassware Preparation: Thoroughly oven-dry all glassware immediately before use. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon). |

| Gas bubbling or foaming is observed. | Formation of carbon dioxide from the reaction of isocyanate with water.[1][4] | 1. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system (see Section 4, Protocol 2).2. Reagent Handling: Dispense isocyanates and other reagents using dry syringes or cannulas. |

| Low or inconsistent product yield. | Consumption of isocyanate by moisture. | 1. Verify Reagent Quality: Use freshly opened, high-purity isocyanate. If the reagent has been opened previously, consider that it may have been exposed to atmospheric moisture.2. Moisture Scavengers: For particularly sensitive reactions, consider the addition of a chemical moisture scavenger to the reaction mixture.[8] |

| Complex or unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of urea byproducts and potentially other side products. | 1. Reaction Monitoring: Use in-situ FTIR or take aliquots for analysis at various time points to understand the reaction progress and byproduct formation.2. Purification Strategy: Develop a purification strategy (e.g., chromatography, recrystallization) specifically designed to separate the desired product from the more polar urea byproducts. |

Section 4: Best Practices & Protocols

Adherence to rigorous anhydrous techniques is paramount for successful isocyanate derivatization.

Protocol 1: Preparation of Anhydrous Solvents (Example: Tetrahydrofuran - THF)

Objective: To obtain an anhydrous and oxygen-free solvent.

Reagents:

-

THF (pre-dried)

-

Sodium metal

-

Benzophenone

Procedure:

-

Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves for at least 24 hours.[5]

-

Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of an inert gas.[5]

-

Still Preparation: In a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.

-

Initiation: Add a small amount of benzophenone to the flask.

-

Reflux: Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.[5]

-

Distillation: Once the color is stable, distill the solvent into the receiving flask.

-

Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.[5]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

Objective: To exclude atmospheric moisture and oxygen from the reaction.

Equipment:

-

Oven-dried glassware

-

Rubber septa

-

Inert gas source (Nitrogen or Argon) with a manifold or balloon setup

-

Dry syringes and needles

Procedure:

-

Glassware Preparation: Flame- or oven-dry a reaction flask containing a stir bar. While still hot, cap the flask with a rubber septum.[9][10]

-

Inert Gas Purge: Insert a needle connected to the inert gas source into the septum. Insert a second "exit" needle to allow the air to be displaced.[10]

-

Purge Cycle: Allow the inert gas to flow through the flask for several minutes to ensure all air and moisture have been removed. Remove the exit needle first, then the gas inlet needle to maintain a positive pressure of inert gas inside the flask.

-

Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Solid reagents can be added under a positive flow of inert gas.

Caption: Workflow for conducting a reaction under inert atmosphere.

Section 5: Storage and Handling of Isocyanates

Proper storage and handling are critical to preventing reagent degradation.

-

Storage: Isocyanates should be stored in a cool, dry, and well-ventilated area away from heat and direct sunlight.[11] The containers should be tightly sealed to prevent moisture ingress. For partially used containers, it is best practice to purge the headspace with a dry, inert gas like nitrogen before resealing.[4]

-

Handling: Always handle isocyanates in a well-ventilated fume hood.[12] Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and skin contact.[12]

By understanding the underlying chemistry of moisture interference and implementing these rigorous experimental techniques, you can significantly improve the reliability, reproducibility, and success of your isocyanate derivatization reactions.

References

-

Wikipedia. Isocyanate. [Link]

-

ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

-

Safe Work Australia. Guide to Handling Isocyanates. [Link]

-

Blog. (2025, August 28). How to prevent Solvent Based Polyurethane Adhesive from cracking after curing?[Link]

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605–608. [Link]

-

Transports Canada. (2025, August 11). Isocyanates – A family of chemicals. [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

-

MDPI. (2022, March 13). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. resinlab.com [resinlab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. poliuretanos.net [poliuretanos.net]

- 7. mdpi.com [mdpi.com]

- 8. Moisture scavenger for reduced defects in polyurethanes [borchers.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isocyanates – A family of chemicals [tc.canada.ca]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

Improving stability of 2-isocyanatoquinoline carbamate derivatives

Welcome to the Technical Support Center for Quinoline-Based Fluorescence Derivatization .

This guide addresses the stability challenges associated with 2-isocyanatoquinoline (2-IQ) and its resulting carbamate derivatives . These compounds are powerful tools for fluorescence labeling of hydroxyl-containing analytes (alcohols, phenols) in HPLC and CE analysis. However, the carbamate linkage in N-aryl systems is chemically dynamic, leading to degradation if not managed correctly.

Part 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the two primary degradation pathways for 2-isocyanatoquinoline carbamates. Unlike aliphatic carbamates, N-aryl carbamates (where the nitrogen is attached to the quinoline ring) are susceptible to E1cB hydrolysis and thermal reversion .

Degradation Pathways Diagram

The following diagram maps the chemical fate of your derivatives. Use this to diagnose whether your sample is suffering from moisture intrusion (Hydrolysis) or heat stress (Thermal Dissociation).

Figure 1: Chemical lifecycle of 2-isocyanatoquinoline derivatives. Green paths represent the desired workflow; red/yellow paths represent instability mechanisms.

Part 2: Critical Troubleshooting Protocols

Scenario A: "My derivatization yield is low, or the peak disappears over time."

Diagnosis: This is likely Hydrolysis .[1][2][3][4] N-aryl carbamates are less stable than their aliphatic counterparts. In the presence of water and base, they undergo an elimination-addition reaction (E1cB mechanism), ejecting the phenoxide (or alkoxide) and releasing CO₂.

Corrective Protocol:

-

Solvent Exchange: Switch to Acetonitrile (ACN) or THF for the reaction. Avoid Methanol or Ethanol during the reaction phase, as they will compete with your analyte for the isocyanate.

-

Water Scavenging: Add molecular sieves (3Å, activated) to your reaction vial. Even trace moisture (ppm level) in DMSO can initiate hydrolysis.

-

pH Buffering:

-

Reaction Phase: Use a non-nucleophilic base catalyst like DABCO or DMAP , but keep the concentration low (< 1 mol%).

-

Storage Phase: Acidify the final sample slightly. Carbamates are significantly more stable at pH 4–6 than at pH > 7. Add 0.1% Formic Acid to your HPLC mobile phase or sample diluent.

-

Scenario B: "I see a new, late-eluting peak that isn't my analyte."

Diagnosis: This is Urea Formation . If the isocyanate reagent encounters water before reacting with your analyte, it hydrolyzes to an amine (2-aminoquinoline). This amine then reacts with the remaining isocyanate to form 1,3-di(quinolin-2-yl)urea . This is a highly fluorescent, insoluble byproduct that causes "ghost peaks."

Corrective Protocol:

-

Reagent Quality Check: Dissolve your 2-isocyanatoquinoline in dry ACN. Inject immediately. If you see the urea peak, your solid reagent has absorbed atmospheric moisture.

-

"Use-and-Discard" Rule: Do not store 2-IQ solutions. Prepare fresh solutions in anhydrous aprotic solvents immediately before use.

Scenario C: "The sample degrades in the autosampler."

Diagnosis: Thermal Reversion . Carbamates exist in equilibrium. High temperatures shift the equilibrium back to the starting materials (Isocyanate + Alcohol). If the autosampler is not cooled, or if the column oven is too hot (>60°C), the derivative falls apart.

Corrective Protocol:

-

Thermostat Control: Set autosampler temperature to 4°C .

-

Column Temperature: Do not exceed 40–50°C during analysis.

-

Quenching: After the derivatization reaction is complete, add an excess of a primary amine (e.g., diethylamine) to "kill" unreacted isocyanate. This prevents it from reacting with moisture to form interfering ureas, stabilizing the matrix.

Part 3: Optimized Experimental Parameters

Use this reference table to standardize your derivatization workflow.

| Parameter | Recommended Specification | Reason |

| Reaction Solvent | Acetonitrile (ACN), Toluene, or THF (Anhydrous) | Aprotic solvents prevent competitive reaction. DMSO is acceptable if dry, but difficult to remove. |

| Catalyst | DMAP (Dimethylaminopyridine) or DBTL (Dibutyltin dilaurate) | Accelerates nucleophilic attack of the alcohol on the isocyanate. |

| Reaction Temp | 60°C for 30–45 mins | Sufficient energy to overcome activation barrier without triggering thermal reversion. |

| Storage pH | pH 4.0 – 6.0 | Prevents base-catalyzed E1cB hydrolysis. |

| Quenching Agent | Diethylamine or Ethanol (Excess) | Converts residual isocyanate into a stable urea/carbamate, preventing side-reactions. |

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use 2-isocyanatoquinoline to label amines? A: Yes, but the product will be a urea , not a carbamate. Ureas are generally more stable than carbamates regarding hydrolysis and thermal reversion. If you are labeling amines, you can be less aggressive with pH control, though anhydrous conditions are still required during synthesis.

Q2: Why does my fluorescence signal drop after 24 hours? A: This is likely the "Inner Filter Effect" or aggregation. Quinoline rings are flat and hydrophobic; they can stack (pi-pi stacking) in aqueous HPLC mobile phases, leading to fluorescence quenching.

-

Fix: Ensure your mobile phase contains at least 30-40% organic modifier (ACN/MeOH) or use a surfactant to prevent aggregation.

Q3: Is the 2-isocyanatoquinoline reagent light-sensitive? A: Yes. The quinoline ring can undergo photo-oxidation. Store the solid reagent in amber vials under argon/nitrogen.

References

-

Hydrolysis Mechanism of N-Aryl Carbam

- Title: Elimination-Addition Mechanism for the Hydrolysis of Carbam

-

Source: Journal of the Chemical Society, Perkin Transactions 2.[5]

-

Link:

- Relevance: Establishes the E1cB mechanism (base sensitivity)

-

Thermal Stability & Reversion

- Title: Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam

- Source: MDPI (Processes).

-

Link:

- Relevance: Details the temperature thresholds where carbamates revert to isocyan

-

Carbam

-

Title: Carbamate Ester Prodrugs: Synthesis, Stability, and Bioconversion.[1]

- Source: Journal of Pharmaceutical Sciences (via PubMed).

-

Link:

- Relevance: Validates the stability difference between N-monosubstituted and N,N-disubstituted carbam

-

Sources

- 1. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Troubleshooting low fluorescence signal in quinoline derivatives

Welcome to the technical support center for troubleshooting low fluorescence signals in quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorophores in their experiments. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded advice to help you diagnose and resolve issues with fluorescence intensity, ensuring the integrity and reproducibility of your results.

Initial Troubleshooting Workflow

Before diving into specific issues, it's beneficial to follow a logical diagnostic sequence. This workflow helps to systematically eliminate potential causes, saving valuable time and reagents.

Caption: A logical workflow for troubleshooting low fluorescence signals.

Frequently Asked Questions (FAQs)

Category 1: Environmental and Sample Preparation Issues

Q1: My fluorescence signal is much weaker than expected. Where should I begin?

A: A weak signal is a common issue that can often be resolved by systematically checking the fundamentals.

-

Instrument Settings: First, ensure your fluorometer settings are correct.[1] Double-check that the excitation (λex) and emission (λem) wavelengths are set to the known maxima for your specific quinoline derivative in the solvent you are using. Verify that slit widths are appropriate and the detector gain is not set too low.[2]

-

Concentration: Counterintuitively, a higher concentration is not always better. You may be experiencing concentration-dependent quenching or inner filter effects.[2][3] Prepare a simple dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) and measure the fluorescence. If the signal increases upon dilution from a high concentration, you are likely in a concentration-quenching regime.[4]

-

Environmental Factors: The chemical environment profoundly impacts fluorescence.[5] The most common variables to investigate are solvent polarity, pH, and the presence of quenching agents. These are discussed in detail in the following questions.

Q2: I've dissolved my quinoline derivative, but the signal is poor. Could the solvent be the problem?

A: Absolutely. The fluorescence properties of N-heterocycles like quinolines are known to be strongly dependent on the solvent.[6]

-

The Causality (Solvatochromism): The polarity of the solvent can alter the energy levels of the fluorophore's ground and excited states.[5] For many "push-pull" type quinoline derivatives, fluorescence is high in non-polar solvents but can be almost completely quenched in polar solvents like water or methanol.[7] This is due to the stabilization of a non-radiative intramolecular charge transfer (ICT) state in polar environments.

-

Troubleshooting Steps: Perform a solvent screen using a range of polarities. See Protocol 1 for a detailed methodology. A good starting panel could include Toluene (non-polar), Dichloromethane (DCM), Acetonitrile (polar aprotic), and Methanol (polar protic). This will quickly reveal if your derivative's fluorescence is sensitive to solvent polarity.

| Solvent Type | Example | Expected Effect on "Push-Pull" Quinolines |

| Non-Polar | Toluene, Hexane | High Fluorescence Quantum Yield |

| Polar Aprotic | DCM, Acetonitrile | Intermediate Fluorescence |

| Polar Protic | Methanol, Water | Low Fluorescence / Quenching[7] |

Q3: How does pH affect the fluorescence of my quinoline derivative?